molecular formula C19H20N2O2 B12874875 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one CAS No. 651029-34-4

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B12874875
CAS No.: 651029-34-4
M. Wt: 308.4 g/mol
InChI Key: WGYCUGFJKRQTPX-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes an isoquinoline core, a hydroxy group, and a propylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of Propylamino Group: The propylamino group can be attached through reductive amination, where a propylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of 5-oxo-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one.

    Reduction: Formation of 5-hydroxy-4-(4-((propylamino)methyl)phenyl)tetrahydroisoquinolin-1(2H)-one.

    Substitution: Formation of nitro or bromo derivatives of the original compound.

Scientific Research Applications

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyisoquinoline: Shares the isoquinoline core but lacks the propylamino substituent.

    4-Phenylisoquinoline: Similar structure but without the hydroxy and propylamino groups.

    1(2H)-Isoquinolinone: Lacks the hydroxy and phenyl substituents.

Uniqueness

5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

651029-34-4

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

5-hydroxy-4-[4-(propylaminomethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C19H20N2O2/c1-2-10-20-11-13-6-8-14(9-7-13)16-12-21-19(23)15-4-3-5-17(22)18(15)16/h3-9,12,20,22H,2,10-11H2,1H3,(H,21,23)

InChI Key

WGYCUGFJKRQTPX-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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